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Abstract

Adipic acid is a crucial precursor for the production of polymers like Nylon-6,6 and is primarily
manufactured from petroleum-based feedstocks.[1][2][3] A sustainable alternative involves the
bio-based production of adipic acid from renewable resources, often proceeding through the
intermediate cis,cis-muconic acid (cis,cis-MA).[1][4][5] The final and critical step in this
bioconversion is the hydrogenation of unsaturated dicarboxylic acids to adipic acid.[1][2][3]
Enoate reductases (ERSs), particularly those from Clostridia and Bacillus species, have been
identified as effective biocatalysts for this transformation.[1][6] These enzymes catalyze the
hydrogenation of the carbon-carbon double bonds in cis,cis-muconate to produce adipic acid
with high conversion rates and yields.[1][2][3] This document provides detailed protocols for
whole-cell biotransformation of cis,cis-muconate, summarizes key quantitative data, and
outlines the enzymatic pathway.

Enzymatic Reaction Pathway

Enoate reductases (ERS) catalyze the sequential hydrogenation of the two C=C double bonds
in cis,cis-muconic acid to yield adipic acid. This reduction typically utilizes a reduced
nicotinamide cofactor, such as NADH or NADPH, as the hydride donor. Some ERs may also
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exhibit cis-trans isomerase activity, leading to the formation of intermediates or by-products like
trans,trans-muconic acid and 2-hexenedioic acid before complete saturation.[1]
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Caption: Enzymatic hydrogenation of cis,cis-muconic acid to adipic acid by enoate reductase.

Quantitative Data Summary

The efficiency of the conversion of cis,cis-muconic acid to adipic acid varies significantly
depending on the specific enoate reductase used. The following tables summarize the
performance of different ERs expressed in E. coli through whole-cell biotransformation.

Table 1: Whole-Cell Biotransformation of Muconic Acid Isomers[1]
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Substrate
Enzyme (cis,cis- Incubation Adipic Acid By-products
Expressed Muconic Acid, Time (h) Yield (%) Detected
0.7 mM)
cis,cis-Muconic
ER-BC ] 24 99 None
Acid
cis,cis-Muconic
ER-CA ) 24 99 None
Acid
cis,cis-Muconic
ER-MT ) 24 99 None
Acid
2-Hexenedioic
acid, trans,trans-
cis,cis-Muconic Muconic acid, 3-
ER-CK 24 <29
Acid Hexenedioic
acid-like
compound
2-Hexenedioic
acid, trans,trans-
cis,cis-Muconic Muconic acid, 3-
ER-CL ) 24 <29 .
Acid Hexenedioic
acid-like
compound

Table 2: Adipic Acid Production in Engineered E. coli Strains[7]
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Strain Engineering .
Condition
Strategy

Adipic Acid Titer (mgl/L)

Engineered E. coli expressing

Microaerobic 5.8+0.9
CaER
Co-culture system with T7 ] ]
) Microaerobic 18.3+0.6
promoter for CaER expression
Co-culture with Vitreoscilla ] ]
Microaerobic 27613

hemoglobin (VHb) introduction

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of cis,cis-

Muconate

This protocol describes the use of engineered E. coli cells expressing an enoate reductase for

the conversion of cis,cis-muconic acid to adipic acid.[1]
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Start: Prepare E. coli
expressing target Enoate Reductase

1. Culture Cells:
Grow cells to mid-log phase
(e.g., OD600 = 0.6-0.8)

2. Induce Protein Expression:
Add inducer (e.g., IPTG)

and incubate to express ER

3. Harvest & Resuspend:
Centrifuge cells and resuspend
in reaction buffer

4. Initiate Reaction:
Add cis,cis-muconic acid
(e.g., final conc. 0.7 mM)

'

5. Incubate:
Incubate for 24 hours
(e.g., 30°C, with shaking)

6. Sample & Quench:
Collect supernatant and
stop reaction (e.g., acidification)

7. Analyze Products:
Use LC-MS or HPLC to quantify
substrate and products

End: Data Analysis

Click to download full resolution via product page

Caption: Workflow for whole-cell biotransformation of cis,cis-muconic acid.
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Methodology:

» Strain Preparation: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding the desired
enoate reductase.

 Cultivation: Inoculate a single colony into an appropriate medium (e.g., LB broth with
antibiotic) and grow overnight. Use this starter culture to inoculate the main culture volume
and grow at 37°C with shaking to an ODsoo of 0.6—-0.8.

 Induction: Induce the expression of the enoate reductase by adding a suitable inducer (e.g.,
0.1-1.0 mM IPTG) and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-
30°C).

» Biotransformation: a. Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). b.
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
c. Resuspend the cells in the reaction buffer to a desired cell density. d. Add cis,cis-muconic
acid to a final concentration of 0.7 mM to start the reaction.[1] e. For oxygen-sensitive
enzymes like CaER, conduct the reaction under microaerobic or anaerobic conditions.[6][7]

 Incubation: Incubate the reaction mixture at 30°C with shaking for 24 hours.[1]

o Sampling and Analysis: a. Periodically collect aliquots from the reaction mixture. b.
Centrifuge the aliquots to pellet the cells. c. Analyze the supernatant for the presence of
muconic acid isomers, intermediates, and adipic acid using LC-MS or HPLC.[1][2]

Protocol 2: In Vitro Enoate Reductase Activity Assay

While some ERs show low in vitro activity towards muconic acid, this general
spectrophotometric assay can be used to determine their activity against other reference
substrates (e.g., 2-hexenedioic acid, trans-cinnamic acid) by monitoring NADH oxidation.[1]

Materials:
o Purified Enoate Reductase
e 100 mM Tris-HCI buffer (pH 7.5)

e 10 mM NADH solution
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» 50 mM substrate stock solution (e.g., 2-hexenedioic acid in buffer or a suitable solvent)
e UV-Vis Spectrophotometer
Methodology:
e Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
o 850 pL of 100 mM Tris-HCI buffer (pH 7.5)
o 50 pL of 10 mM NADH solution (final concentration: 0.5 mM)
o 50 pL of purified enzyme solution

o Background Measurement: Mix the components and measure the background rate of NADH
oxidation at 340 nm for 1-2 minutes.

« Initiate Reaction: Add 50 pL of the 50 mM substrate stock solution (final concentration: 2.5
mM) to the cuvette, mix quickly, and immediately start monitoring the decrease in
absorbance at 340 nm.

o Data Acquisition: Record the absorbance at 340 nm for 5-10 minutes.

o Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law. The molar
extinction coefficient (¢) for NADH at 340 nm is 6220 M~icm~1.

o One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the
oxidation of 1 umol of NADH per minute under the specified conditions.
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1. Prepare Reagents:
Buffer, NADH, Substrate, Purified Enzyme

2. Prepare Reaction Mix:
Combine Buffer, NADH, and Enzyme
in a cuvette

3. Measure Background:
Monitor A340 before adding substrate

4. Start Reaction:
Add substrate and mix rapidly

5. Monitor Absorbance:
Record decrease in A340 over time

6. Calculate Activity:
Use Beer-Lambert law to determine
NADH consumption rate

Click to download full resolution via product page

Caption: General workflow for an in vitro enoate reductase spectrophotometric assay.

Key Considerations and Troubleshooting

e Enzyme Selection: The choice of enoate reductase is critical. ERs from Clostridium

acetobutylicum (CaER), ER-BC, and ER-CA demonstrate high yields for adipic acid
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production from cis,cis-muconate, whereas ER-CK and ER-CL result in lower yields and
significant by-product formation.[1][7]

o Oxygen Sensitivity: Many enoate reductases, particularly those from clostridial sources, are
oxygen-sensitive due to their [4Fe-4S] clusters.[6][7] For these enzymes, experiments should
be conducted under microaerobic or strictly anaerobic conditions to maintain activity.[7][8]

e By-product Formation: The formation of isomers like trans,trans-muconic acid by enzymes
such as ER-CK and ER-CL suggests an inherent cis-trans isomerase activity.[1] If the
desired product is solely adipic acid, selecting an enzyme with high specificity like ER-BC or
ER-CA is essential.

o Substrate Affinity: Some enzymes may exhibit high whole-cell conversion efficiency but low
detectable in vitro activity against a specific substrate, potentially due to low substrate affinity
or transport limitations.[1] This highlights the importance of performing both in vivo and in
vitro characterizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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